6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097969-49-6
VCID: VC3150418
InChI: InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16)
SMILES: C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine

CAS No.: 2097969-49-6

Cat. No.: VC3150418

Molecular Formula: C12H18N4O

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine - 2097969-49-6

Specification

CAS No. 2097969-49-6
Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
IUPAC Name 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Standard InChI InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16)
Standard InChI Key QBMBHMVAPOSHTE-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3
Canonical SMILES C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3

Introduction

Structural Characteristics and Chemical Identity

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine features a pyrimidine ring as its core structure, with specific substitutions at the 2, 4, and 6 positions. The 2-position contains a cyclopropyl group, the 4-position features an N-cyclopropylamine substituent, and the 6-position is substituted with a 2-aminoethoxy group. This arrangement of functional groups creates a molecule with multiple hydrogen bond donors and acceptors, which may contribute to its potential biological activity and pharmaceutical relevance.

The compound can be described using standard chemical identifiers similar to those of related compounds. Based on structural analogy to similar compounds like 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, we can infer several chemical properties . The molecule likely possesses multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the amino groups can function as hydrogen bond donors, potentially enabling interactions with biological targets.

Predicted Molecular Properties

Based on the structural features and comparison with similar compounds, the following properties can be reasonably predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC13H20N4OBased on structure
Molecular Weight~248 g/molCalculated from atomic weights
Hydrogen Bond Donors2Primary amine groups
Hydrogen Bond Acceptors5N atoms and O atom
Rotatable Bonds6-8Estimated from structure
Topological Polar Surface Area~73-80 ŲComparison with similar compounds

Synthesis Pathways and Chemical Reactions

Key Reaction Conditions

The table below summarizes key reaction conditions that might be applicable for the synthesis based on analogous reactions reported for similar pyrimidine derivatives:

Reaction StepReagentsConditionsExpected YieldReference
Chlorination of precursorPhosphorus oxychloride100°C, 2h61-74%
6-position substitution2-aminoethanol, base65°C, 2h70-90%
4-position aminationCyclopropylamine, baseRT to 65°C, 2-4h60-80%

Physical and Chemical Properties

Predicted Properties

The physical and chemical properties of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted ValueBasis
Physical StateSolid at room temperatureBased on similar pyrimidine compounds
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on functional groups present
LogP~1.5-2.5Estimated from structural features and comparison with similar compounds
pKa~8-9 (amino groups)Estimated from similar amine-containing compounds
UV AbsorptionMaximum around 240-280 nmTypical for pyrimidine derivatives

Chemical Reactivity

The compound contains several reactive sites that would influence its chemical behavior:

  • The primary amine group at the end of the 2-aminoethoxy chain can participate in various reactions including acylation, alkylation, and condensation reactions.

  • The secondary amine (N-cyclopropyl) at position 4 may undergo similar reactions but with reduced reactivity compared to the primary amine.

  • The pyrimidine ring nitrogen atoms can act as weak bases and potential sites for protonation under acidic conditions.

Structural Analogues and Comparative Analysis

Known Structural Analogues

Several structural analogues provide context for understanding the potential properties and activities of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine:

  • 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine (CID 121206060) - Differs in having a pentyl group instead of cyclopropyl at the 4-amino position .

  • 4,6-Dichloro-2-cyclopropylpyrimidine - A potential precursor that shares the 2-cyclopropylpyrimidine core structure .

  • 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Contain similar substitution patterns on the pyrimidine ring with different functional groups .

Comparative Analysis

The table below compares key features of these analogues:

CompoundMolecular WeightStructural DifferencesNotable Features
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine~248 g/molTarget compoundDual cyclopropyl groups
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine224.30 g/molPentyl vs. cyclopropyl at N-4 positionLinear alkyl chain, more lipophilic
4,6-Dichloro-2-cyclopropylpyrimidine~189 g/molChlorine atoms at 4,6-positionsReactive precursor, lacks amino functionalities
5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitrilesVariesDifferent substitution pattern, contains nitrile groupSynthesized via cyclization reactions

Analytical Methods and Characterization

Spectroscopic Characterization

For the identification and characterization of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine, several analytical techniques would be applicable:

TechniqueExpected Key FeaturesAnalytical Value
¹H NMRCharacteristic signals for cyclopropyl (0.7-1.0 ppm); pyrimidine H (7.5-8.5 ppm); amino protons (1.5-3.0 ppm)Structure confirmation
¹³C NMRSignals for pyrimidine carbons (155-165 ppm); cyclopropyl carbons (5-10 ppm)Carbon skeleton verification
Mass SpectrometryMolecular ion peak corresponding to MW; fragmentation pattern including loss of cyclopropyl groupsMolecular weight confirmation
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹); C=N stretching (1500-1600 cm⁻¹)Functional group identification
HPLCRetention time dependent on column and conditionsPurity determination

Current Research Status and Future Directions

Research Gaps

The available literature reveals several important research gaps regarding 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine:

  • Limited direct studies on synthesis and characterization

  • Absence of comprehensive biological activity data

  • Lack of structure-activity relationship studies involving this specific compound

  • Insufficient pharmacokinetic and toxicological information

Future Research Opportunities

These gaps suggest several promising directions for future research:

  • Development and optimization of efficient synthetic routes

  • Comprehensive biological screening against diverse targets

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of potential pharmaceutical applications, particularly in areas where related compounds have shown promise

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